molecular formula C10H13NO3 B8592213 (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid

(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid

Cat. No.: B8592213
M. Wt: 195.21 g/mol
InChI Key: LDSJMFGYNFIFRK-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid is an organic compound with a chiral center at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and glycine.

    Aldol Condensation: Benzaldehyde undergoes aldol condensation with glycine to form an intermediate compound.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to achieve high yields and purity.

    Enzymatic Synthesis: Employing specific enzymes to catalyze the reaction under mild conditions, which can be more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: Formation of a keto acid.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of a chloro derivative.

Scientific Research Applications

(2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes and receptors in biological systems.

    Pathways: Modulating biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    (3R)-2-Hydroxy-3-amino-4-phenylbutyric acid: The enantiomer of (2Rs,3s)-3-amino-2-hydroxy-4-phenylbutyric acid with different stereochemistry.

    2-Hydroxy-3-amino-4-phenylbutyric acid: Lacks the chiral center, resulting in different chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid

InChI

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9?/m0/s1

InChI Key

LDSJMFGYNFIFRK-IENPIDJESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(C(=O)O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N

Origin of Product

United States

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